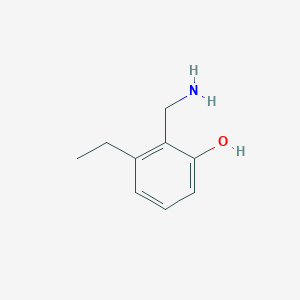

2-(Aminomethyl)-3-ethylphenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

2-(aminomethyl)-3-ethylphenol |

InChI |

InChI=1S/C9H13NO/c1-2-7-4-3-5-9(11)8(7)6-10/h3-5,11H,2,6,10H2,1H3 |

InChI Key |

NTFGDGQCDKKZFZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)O)CN |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Strategies for 2 Aminomethyl 3 Ethylphenol

Established Synthetic Routes and Chemical Transformations

Reductive Amination Approaches of Nitro-Substituted Phenolic Precursors

A common and effective strategy for synthesizing aminophenol derivatives involves the reduction of a nitro group to an amine. In the context of 2-(Aminomethyl)-3-ethylphenol, this would typically start with a suitably substituted nitrophenol.

One plausible pathway begins with the nitration of 3-ethylphenol (B1664133) to introduce a nitro group at the 2-position, yielding 3-ethyl-2-nitrophenol. This intermediate can then be subjected to reductive amination. The reduction of the nitro group is commonly achieved through catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternative reducing agents like iron powder in an acidic medium can also be employed. Following the reduction of the nitro group, the resulting aminophenol can be further modified to introduce the methyl group on the amine if a primary amine is not the final target.

A related approach involves the reductive amination of a corresponding aldehyde. For instance, 3-hydroxy-4-nitro-benzaldehyde can undergo reductive amination with an appropriate amine, followed by the reduction of the nitro group to yield the aminomethyl phenol (B47542) derivative. google.comgoogle.com

Table 1: Reductive Amination of Nitro-Substituted Phenols

| Precursor | Reagents and Conditions | Product | Reference |

| 3-ethyl-2-nitrophenol | H₂, Pd/C | 2-Amino-3-ethylphenol | |

| 3-hydroxy-4-nitro-benzaldehyde | 1. Amine, Acetic Acid, 1,2-dichloroethane, reflux2. Nitro group reduction | 2-amino-5-aminomethyl-phenol derivative | google.comgoogle.com |

Direct Amination of Ethylphenol Derivatives

Direct amination methods offer a more direct route to aminophenols by introducing the amino group in a single step. One such method is the direct amination of 3-ethylphenol. This can be accomplished by reacting 3-ethylphenol with ammonia (B1221849) in the presence of a catalyst, such as copper or palladium, under conditions of high temperature and pressure.

Another approach is electrophilic amination, which involves the reaction of a nucleophilic carbanion with an electrophilic nitrogen source. wikipedia.org This can be applied to phenol derivatives, where the phenoxide ion acts as the nucleophile. Reagents like chloramines or hydroxylamine (B1172632) derivatives can serve as the electrophilic aminating agent. wikipedia.orgnih.gov For instance, phenothiazinimides have been shown to be effective electrophilic amination reagents for phenols under metal-free conditions. nih.gov

The direct ortho-aminomethylation of phenols has also been achieved using various catalytic systems. Copper(II)-catalyzed aerobic ortho-aminomethylation of free phenols with potassium aminomethyltrifluoroborates provides a method for C-C bond formation with high ortho-selectivity. acs.orgnih.gov Similarly, chromium-catalyzed ortho-aminomethylation of phenols has been developed as an efficient method. acs.org

Multicomponent Reaction Pathways for Aminomethylated Phenols

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, provide an efficient pathway to complex molecules like aminomethylated phenols. The Mannich reaction is a classic example of an MCR that is highly relevant for this synthesis. nih.govwikipedia.org

The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom. In the case of phenols, the acidic proton is on the aromatic ring. The reaction typically uses an aldehyde (often formaldehyde), a primary or secondary amine, and the phenol. wikipedia.orgorganic-chemistry.orgnrochemistry.com The phenol acts as the nucleophile, attacking an in situ generated iminium ion. acs.org This reaction can be catalyzed by either acid or base. For phenols, the reaction generally proceeds via electrophilic aromatic substitution on the electron-rich phenol ring. acs.org By selecting 3-ethylphenol, formaldehyde (B43269), and ammonia or a primary amine, 2-(Aminomethyl)-3-ethylphenol can be synthesized. The reaction conditions can be optimized to favor mono- or di-substitution. acs.org

Other MCRs, such as the Betti reaction, which is a three-component reaction between an aldehyde, ammonia or urea, and a phenol, also represent a viable strategy for producing aminoalkyl phenols. nih.gov

Amidomethylation Techniques Applied to Analogous Structures

Amidomethylation reactions introduce an amidomethyl group onto a substrate. A well-known example is the Tscherniac-Einhorn reaction, which involves the acid-catalyzed condensation of an N-hydroxymethylamide or N-hydroxymethylimide with an aromatic compound. wikipedia.org This reaction proceeds via electrophilic aromatic substitution, where a mesomerically stabilized cation formed from the N-hydroxymethylamide reacts with the aromatic substrate. wikipedia.org

For the synthesis of 2-(Aminomethyl)-3-ethylphenol, a precursor like N-hydroxymethylacetamide could be reacted with 3-ethylphenol in the presence of a strong acid catalyst. The resulting amidomethylated phenol could then be hydrolyzed to yield the desired aminomethylated product. This method has been used in the synthesis of various alkaloid derivatives. wikipedia.org

Industrial-Scale Production Methodologies and Considerations

The industrial-scale production of 2-(Aminomethyl)-3-ethylphenol would likely favor synthetic routes that are cost-effective, scalable, and utilize readily available starting materials. The reductive amination of nitro-substituted phenols and direct amination methods are often well-suited for large-scale synthesis.

For industrial production, processes are typically carried out in large reactors designed to handle specific reaction conditions, such as high pressure and temperature, which may be required for direct amination reactions. The choice of solvent is also a critical consideration, with a preference for those that are easily recoverable and reusable to minimize waste and cost. google.com For instance, catalytic reduction processes can be designed to use solvents that are compatible with subsequent reaction steps, avoiding the need for solvent exchange. google.com

The efficiency of the catalyst, its recovery, and reuse are also paramount in an industrial setting. For catalytic hydrogenation, the selection of a robust and highly active catalyst, such as a nickel-based catalyst, can be advantageous. google.com

Optimization of Synthetic Yields and Purity Enhancement Protocols

Optimizing the yield and purity of 2-(Aminomethyl)-3-ethylphenol is crucial for its practical application. For syntheses involving reductive amination, the choice of catalyst and reaction conditions plays a significant role. For example, in the hydrogenation of a nitro-precursor, the catalyst loading, hydrogen pressure, and temperature can be fine-tuned to maximize the conversion to the desired amine and minimize side reactions. google.com

Purification of the final product is often necessary to remove unreacted starting materials, intermediates, and byproducts. Common laboratory-scale purification techniques include column chromatography. For instance, silica (B1680970) gel chromatography using a gradient of ethyl acetate (B1210297) and hexane (B92381) has been recommended for the purification of a similar compound, 2-amino-3-ethyl-phenol. Following chromatographic purification, crystallization can be employed to further enhance the purity. A solvent system such as an ethanol (B145695)/water mixture can be effective for crystallizing aminophenol derivatives to achieve high purity, often exceeding 95%, which can be verified by techniques like High-Performance Liquid Chromatography (HPLC).

For industrial-scale production, purification methods such as distillation and recrystallization are more common due to their scalability. The choice of recrystallization solvent is critical and is selected based on the solubility profile of the product and impurities.

Chemical Reactivity and Derivatization Studies of 2 Aminomethyl 3 Ethylphenol

Mechanistic Investigations of Intrinsic Reactivity

The unique arrangement of a hydroxyl, an aminomethyl, and an ethyl group on the benzene (B151609) ring of 2-(Aminomethyl)-3-ethylphenol governs its intrinsic reactivity. The interplay of these functional groups dictates the compound's behavior in various chemical transformations, from redox reactions to aromatic substitutions.

The phenolic moiety of 2-(Aminomethyl)-3-ethylphenol makes it susceptible to oxidation, a reaction that can lead to the formation of electrophilic quinone-type species. nih.gov The presence of the electron-donating hydroxyl and aminomethyl groups facilitates the removal of electrons from the aromatic ring. Oxidation can be achieved using common laboratory oxidizing agents such as potassium permanganate (B83412) (KMnO4) or hydrogen peroxide (H2O2). The primary products of such reactions are typically quinone derivatives.

In biological systems, enzymes like tyrosinase and other phenoloxidases catalyze the oxidation of phenols and catechols to highly reactive ortho-quinones. mdpi.comresearchgate.net These enzymatic processes convert monophenols first into o-quinones. mdpi.com The resulting quinone species are electrophilic Michael acceptors, known for their high reactivity. nih.gov For instance, the tyrosinase-catalyzed oxidation of a structurally similar compound, 4-ethylphenol, yields the corresponding o-quinone, which can then isomerize and react with nucleophiles like water. mdpi.comresearchgate.net This reactivity highlights a potential metabolic pathway where 2-(Aminomethyl)-3-ethylphenol could be transformed into reactive quinone methides. mdpi.com

Table 1: Oxidation of 2-(Aminomethyl)-3-ethylphenol

| Oxidizing Agent | Reaction Type | Major Product Class |

|---|---|---|

| Potassium Permanganate (KMnO4) | Chemical Oxidation | Quinone Derivatives |

| Hydrogen Peroxide (H2O2) | Chemical Oxidation | Quinone Derivatives |

The functional groups of 2-(Aminomethyl)-3-ethylphenol also allow for specific reduction reactions. While the phenol (B47542) ring is generally resistant to reduction under mild conditions, the aminomethyl group can be targeted. However, transformations typically focus on the synthesis of aminophenols via the reduction of nitro groups rather than the reduction of the amino group itself. smolecule.com For the title compound, theoretical reduction reactions could transform the primary amino group. Common reducing agents like sodium borohydride (B1222165) (NaBH4) in alcoholic solvents such as methanol (B129727) or ethanol (B145695) could be employed for such transformations, potentially leading to other reduced amine derivatives.

Electrophilic aromatic substitution (EAS) on the 2-(Aminomethyl)-3-ethylphenol ring is strongly influenced by the directing effects of its three substituents. The mechanism involves an electrophile attacking the pi electron system of the benzene ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. uomustansiriyah.edu.iqminia.edu.eg The stability of this intermediate determines the position of substitution.

The hydroxyl (-OH) and aminomethyl (-CH2NH2) groups are powerful activating groups, meaning they increase the rate of EAS compared to unsubstituted benzene. lkouniv.ac.inlibretexts.org Both groups are ortho, para-directors, channeling incoming electrophiles to the positions ortho and para relative to themselves. lkouniv.ac.in The ethyl (-CH2CH3) group is a weak activating group and is also an ortho, para-director.

The combined influence of these groups on 2-(Aminomethyl)-3-ethylphenol directs new substituents primarily to the C4 and C6 positions, which are para and ortho to the strong activating hydroxyl group, respectively. The C5 position is meta to the hydroxyl group and is sterically hindered by the adjacent ethyl group. The C2 and C3 positions are already substituted. Therefore, electrophilic attack is most favored at the less sterically hindered C4 and C6 positions. Typical EAS reactions include halogenation, nitration, and sulfonation.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -OH | C1 | Strong Activator | Ortho, Para (to C2, C4, C6) lkouniv.ac.in |

| -CH2NH2 | C2 | Strong Activator | Ortho, Para (to C1, C3) lkouniv.ac.in |

| -CH2CH3 | C3 | Weak Activator | Ortho, Para (to C2, C4) |

| Predicted Substitution Sites | C4, C6 | Combined Effect | Favored positions due to activation and sterics |

Derivatization for Functional Chemical Entities

The reactive handles on 2-(Aminomethyl)-3-ethylphenol—the nucleophilic amino group and the phenolic hydroxyl group—make it a valuable building block for synthesizing more complex molecules and functional chemical entities.

2-(Aminomethyl)-3-ethylphenol is an ideal precursor for the synthesis of 1,3-benzoxazine derivatives. Benzoxazines are a class of heterocyclic compounds typically formed through a Mannich-type condensation reaction involving a phenol, a primary amine, and formaldehyde (B43269) or another aldehyde. ontosight.aitechscience.comikm.org.my In the case of 2-(Aminomethyl)-3-ethylphenol, the molecule itself contains both the phenol and primary amine functionalities.

The synthesis can be achieved through the reaction of 2-(Aminomethyl)-3-ethylphenol with an aldehyde or ketone. researchgate.net This intramolecular potential allows for the formation of the oxazine (B8389632) ring fused to the existing benzene ring. The reaction proceeds via the formation of an imine between the aminomethyl group and the aldehyde, followed by cyclization through the attack of the phenolic oxygen. This method provides a direct route to 3,4-dihydro-2H-1,3-benzoxazines. researchgate.net

Table 3: Synthesis of Benzoxazine (B1645224) Derivatives

| Reactants | Catalyst (optional) | Product Type |

|---|---|---|

| 2-(Aminomethyl)phenol derivative + Aldehyde/Ketone | TsOH or Triethylamine | 3,4-dihydro-2H-1,3-benzoxazines researchgate.net |

The two primary functional groups on 2-(Aminomethyl)-3-ethylphenol allow for selective derivatization to form amides and carbamates, enabling significant structural modifications.

Amide Formation: The primary amine of the aminomethyl group (-CH2NH2) is a potent nucleophile that can react with carboxylic acids or their activated derivatives (such as acyl chlorides or anhydrides) to form a stable amide bond. This reaction is a standard method for creating peptide-like linkages. For example, a general approach involves the condensation of a compound with an aminomethyl group with N-protected amino acids to yield amide derivatives. nih.gov

Carbamate (B1207046) Formation: The phenolic hydroxyl group (-OH) can be converted into a carbamate functional group. This transformation can be achieved by reacting the phenol with an isocyanate. Alternatively, a two-step process can be used, involving reaction with an activating agent like bis(4-nitrophenyl)carbonate, followed by the addition of a primary or secondary amine to form the final carbamate product. google.com

These derivatization strategies are fundamental in medicinal chemistry for modifying the physicochemical properties of a molecule.

Table 4: Derivatization Reactions of 2-(Aminomethyl)-3-ethylphenol

| Functional Group | Reagent | Product |

|---|---|---|

| Aminomethyl (-CH2NH2) | Carboxylic Acid / Acyl Chloride | Amide |

| Phenolic Hydroxyl (-OH) | Isocyanate | Carbamate |

Ligand Design and Metal Complexation Studies

The molecular architecture of 2-(Aminomethyl)-3-ethylphenol, featuring a phenolic hydroxyl group and a primary aminomethyl group ortho to each other on an ethyl-substituted benzene ring, makes it an effective scaffold for ligand design. These two functional groups can act as coordination sites, allowing the molecule to function as a bidentate ligand, binding to a metal center through the hydroxyl oxygen and the amine nitrogen to form a stable chelate ring.

The primary amine group is also a reactive handle for derivatization, most commonly through condensation reactions with aldehydes or ketones to form Schiff base ligands. This reaction converts the bidentate precursor into a tridentate or higher-denticity ligand, significantly expanding its coordination capabilities and the structural diversity of the resulting metal complexes. For instance, reaction with salicylaldehyde (B1680747) would yield a tridentate NNO donor ligand. The biological activity and catalytic properties of such Schiff base metal complexes are highly dependent on the nature of both the ligand and the coordinated metal ion. researchgate.net

Studies on structurally similar aminophenol-derived ligands demonstrate their versatility in coordinating with a wide range of transition metals and lanthanides. For example, Schiff base ligands derived from related precursors have been used to synthesize complexes with metals such as Copper (Cu(II)), Nickel (Ni(II)), Cobalt (Co(II)), Zinc (Zn(II)), Lanthanum (La(III)), Erbium (Er(III)), and Ytterbium (Yb(III)). ekb.egmdpi.com The resulting complexes often exhibit well-defined geometries, such as octahedral or square planar, depending on the coordination number and the electronic configuration of the metal ion. researchgate.netekb.eg

The specific reaction conditions during complexation can profoundly influence the final structure of the metal-ligand assembly. Research on a tridentate Schiff base ligand with a 2-phenol-iminomethyl moiety, similar to what would be derived from 2-(Aminomethyl)-3-ethylphenol, showed that four distinct Cu(II)-azide complexes—a monomer, a dimer, a 2D polymer, and a double-stranded helix—could be selectively synthesized from the same ligand by carefully controlling the reaction parameters. acs.orgacs.org This highlights the potential of 2-(Aminomethyl)-3-ethylphenol derivatives to serve as building blocks for constructing diverse supramolecular structures and coordination polymers with tunable magnetic or catalytic properties. acs.org

Table 1: Examples of Metal Complexes with Structurally Related Aminophenol-Derived Ligands

This table summarizes findings from studies on ligands analogous to 2-(Aminomethyl)-3-ethylphenol, illustrating the types of metal complexes that can be formed and their notable features.

| Ligand Type | Metal Ion(s) | Resulting Complex Structure | Notable Properties/Applications | Reference |

|---|---|---|---|---|

| Tridentate Schiff Base (NNO donor) | La(III), Er(III), Yb(III) | Octahedral Geometry, 1:1 Metal-to-Ligand Stoichiometry | Evaluated for antibacterial and antifungal activity. | ekb.eg |

| Tridentate Schiff Base (NNO donor) | Cu(II) | Mononuclear, Dinuclear, 2D Coordination Polymer, or Helical Chain | Demonstrates structural diversity based on reaction conditions; exhibits weak antiferromagnetic interactions. | acs.orgacs.org |

| Tridentate Schiff Base | Co(II), Ni(II), Cu(II), Zn(II) | Chelate Complexes | Screened for antimicrobial activity against various bacterial and fungal strains. | mdpi.com |

| Bidentate/Tridentate Schiff Base | Cu(II), Ni(II), Mn(III) | Structurally Determined by Single-Crystal X-ray Analysis | Investigated for inhibitory activity against urease and xanthine (B1682287) oxidase. | researchgate.net |

Integration into Polymeric and Resin Systems

The bifunctional nature of 2-(Aminomethyl)-3-ethylphenol makes it a valuable component in polymer chemistry, particularly in the formation of thermosetting resins like epoxy and benzoxazine systems.

Epoxy Resin Curing Agent: In epoxy resin systems, 2-(Aminomethyl)-3-ethylphenol can function as an effective curing agent or hardener. The primary amine group contains two reactive amine hydrogens that can participate in the ring-opening polymerization of epoxy prepolymers, such as those based on Bisphenol A diglycidyl ether (DGEBA). wiley-vch.de The reaction mechanism involves the nucleophilic attack of the amine nitrogen on the carbon atom of the epoxide ring, leading to the formation of a hydroxyl group and a secondary amine. wiley-vch.de This newly formed secondary amine can then react with another epoxy group, creating a cross-linked, three-dimensional polymer network that results in a rigid, insoluble, and infusible thermoset material. wiley-vch.de

The phenolic hydroxyl group present in the molecule can accelerate the curing process. It is proposed that the hydroxyl group's hydrogen atom can form a hydrogen bond with the epoxy ring's oxygen atom, which polarizes the C-O bond and makes the ring more susceptible to nucleophilic attack by the amine. wiley-vch.de This catalytic effect allows for faster curing times, even at lower ambient temperatures. google.comgoogle.com The use of aminophenol-based hardeners can yield epoxy products with desirable properties such as high hardness, good surface finish, and low viscosity for easy processing. google.com

Table 2: Role of Aminophenol Compounds in Epoxy Resin Systems

This table outlines the functions and resulting properties when aminophenol compounds, analogous to 2-(Aminomethyl)-3-ethylphenol, are used as curing agents in epoxy formulations.

| Function | Mechanism | Impact on Resin Properties | Reference |

|---|---|---|---|

| Curing Agent (Hardener) | Primary amine group opens epoxide rings, initiating cross-linking polymerization. | Forms a rigid, durable thermoset network. | wiley-vch.de |

| Curing Accelerator | Phenolic hydroxyl group catalyzes the amine-epoxy reaction. | Enables rapid curing, even at low ambient temperatures (e.g., 0-10 °C). | wiley-vch.degoogle.comgoogle.com |

| Viscosity Reducer | Low molecular weight of the amine hardener. | Allows for readily workable, low-viscosity epoxy products before curing. | google.com |

| Property Modifier | The aromatic structure is incorporated into the polymer backbone. | Contributes to the final hardness, chemical resistance, and thermal stability of the cured product. | wiley-vch.de |

Monomer for Polybenzoxazines: Beyond epoxy resins, 2-(Aminomethyl)-3-ethylphenol and its derivatives are key precursors for the synthesis of polybenzoxazines, a class of high-performance phenolic resins. Research has shown that 2-(aminomethyl)phenols can be synthesized via the hydrolysis of existing benzoxazine monomers. mdpi.com These compounds can then be reacted with an aldehyde, such as paraformaldehyde, to re-form the oxazine ring structure, demonstrating their role as essential building blocks. mdpi.com This versatility allows for the creation of benzoxazine monomers with tailored structures, which upon thermal ring-opening polymerization, yield polybenzoxazines with excellent thermal stability, low water absorption, and good dielectric properties.

Advanced Spectroscopic Characterization Techniques for 2 Aminomethyl 3 Ethylphenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic compounds, offering precise information about the chemical environment of individual atoms. savemyexams.comlibretexts.org For 2-(Aminomethyl)-3-ethylphenol, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable.

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. libretexts.org In a typical ¹H NMR spectrum of 2-(Aminomethyl)-3-ethylphenol, distinct signals corresponding to the aromatic protons, the ethyl group protons, and the aminomethyl protons would be expected.

The aromatic protons typically appear in the chemical shift range of δ 6.7–7.1 ppm. The protons of the ethyl group would present as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, likely in the δ 1.2–1.4 ppm and δ 2.5-2.7 ppm ranges, respectively, due to spin-spin coupling. rsc.org The aminomethyl (-CH₂NH₂) protons would likely appear as a singlet. The protons of the hydroxyl (-OH) and amino (-NH₂) groups are often broad and their chemical shifts can vary depending on the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 2-(Aminomethyl)-3-ethylphenol

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 6.7 - 7.1 | Multiplet |

| -CH₂- (ethyl) | 2.5 - 2.7 | Quartet |

| -CH₃ (ethyl) | 1.2 - 1.4 | Triplet |

| -CH₂- (aminomethyl) | ~3.6 | Singlet |

| -OH (phenol) | Variable | Broad Singlet |

| -NH₂ (amino) | Variable | Broad Singlet |

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. savemyexams.comlibretexts.org Each unique carbon atom in 2-(Aminomethyl)-3-ethylphenol will give a distinct signal. savemyexams.com The aromatic carbons will resonate in the downfield region of the spectrum, typically between δ 115 and 160 ppm. The carbon bearing the hydroxyl group will be the most downfield of the aromatic signals due to the deshielding effect of the oxygen atom. The carbons of the ethyl group and the aminomethyl group will appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for 2-(Aminomethyl)-3-ethylphenol

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-OH | 155 - 160 |

| Aromatic C-NH₂ | 140 - 145 |

| Aromatic C-Ethyl | 125 - 130 |

| Aromatic CH | 115 - 125 |

| -CH₂- (aminomethyl) | ~45 |

| -CH₂- (ethyl) | ~28 |

| -CH₃ (ethyl) | ~15 |

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning signals and determining the connectivity of atoms within a molecule. Techniques such as Correlation Spectroscopy (COSY) establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. researchgate.net These methods are invaluable for confirming the substitution pattern on the phenol (B47542) ring and for studying the conformation and potential stereochemistry in more complex derivatives. researchgate.netnih.gov

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. upi.eduscientificwebjournals.com The FT-IR spectrum of 2-(Aminomethyl)-3-ethylphenol will exhibit characteristic absorption bands corresponding to its various functional groups.

Key expected vibrational frequencies include:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group, with the broadening resulting from hydrogen bonding.

N-H Stretch: The amino group will show symmetric and asymmetric stretching vibrations in the range of 3300-3500 cm⁻¹.

C-H Stretch (Aromatic): Absorption bands for the aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): The C-H stretching vibrations of the ethyl and aminomethyl groups will appear in the 2850-3000 cm⁻¹ region.

C=C Stretch (Aromatic): Aromatic ring stretching vibrations usually occur in the 1450-1600 cm⁻¹ region.

C-O Stretch (Phenolic): The C-O stretching vibration of the phenol is expected around 1250 cm⁻¹.

C-N Stretch: The C-N stretching vibration of the aminomethyl group will likely be observed in the 1000-1200 cm⁻¹ range.

Interactive Data Table: Characteristic FT-IR Frequencies for 2-(Aminomethyl)-3-ethylphenol

| Functional Group | Characteristic Frequency Range (cm⁻¹) |

|---|---|

| Phenolic O-H Stretch | 3200 - 3600 (broad) |

| Amino N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Phenolic C-O Stretch | ~1250 |

| C-N Stretch | 1000 - 1200 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like 2-(Aminomethyl)-3-ethylphenol. In positive ion mode ESI-MS, the compound is expected to be readily protonated to form the molecular ion [M+H]⁺. For 2-(Aminomethyl)-3-ethylphenol (molecular weight 151.21 g/mol ), this would correspond to a peak at an m/z (mass-to-charge ratio) of approximately 152.2. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the molecular formula.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for this molecule might include the loss of the amino group, the ethyl group, or other small neutral molecules, leading to the formation of characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise structural confirmation of 2-(Aminomethyl)-3-ethylphenol and its derivatives. measurlabs.com Unlike low-resolution mass spectrometry which measures nominal mass, HRMS provides the exact mass of a molecule with high precision, often to several decimal places. bioanalysis-zone.com This capability is fundamental for determining the elemental composition of a compound. researchgate.net

For 2-(Aminomethyl)-3-ethylphenol, which has a molecular formula of C₈H₁₁NO, the theoretical monoisotopic mass is 137.084063974 Da. nih.gov In practice, analysis is often performed on the protonated molecule, [M+H]⁺. HRMS analysis involves ionizing the sample and separating the resulting ions based on their mass-to-charge ratio (m/z). measurlabs.com The instrument's high resolving power allows it to distinguish between ions of very similar masses, which is crucial for differentiating the target compound from potential impurities or other molecules with the same nominal mass but different elemental formulas. bioanalysis-zone.com

The accuracy of the mass measurement is typically reported in parts per million (ppm) and provides a high degree of confidence in the assigned molecular formula. Experimental data for 2-(Aminomethyl)-3-ethylphenol would be expected to show a measured mass for the [M+H]⁺ ion that is extremely close to the calculated value.

Furthermore, HRMS instruments can generate fragmentation patterns. researchgate.net This fragmentation provides structural information that helps to confirm the connectivity of the atoms within the molecule. For derivatives of 2-(Aminomethyl)-3-ethylphenol, the observed mass shifts in the HRMS data can confirm the successful addition or modification of functional groups.

| Compound | Molecular Formula | Adduct | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Mass Error (ppm) |

|---|---|---|---|---|---|

| 2-(Aminomethyl)-3-ethylphenol | C₈H₁₁NO | [M+H]⁺ | 138.09134 | Typically within ± 5 ppm of calculated value | Typically < 5 ppm |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone technique used to validate the empirical and molecular formula of a synthesized compound like 2-(Aminomethyl)-3-ethylphenol. redalyc.orgelsevier.esscielo.org.mx This method determines the mass percentage of each element—carbon (C), hydrogen (H), nitrogen (N), and in some cases, oxygen (O)—within a pure sample. researchgate.net The experimentally determined percentages are then compared to the theoretically calculated values derived from the compound's proposed molecular formula. researchgate.net

The molecular formula for 2-(Aminomethyl)-3-ethylphenol is C₈H₁₁NO, with a molecular weight of approximately 137.18 g/mol . nih.gov A close correlation between the found and calculated values, typically within a ±0.4% tolerance, provides strong evidence for the compound's purity and confirms that the correct stoichiometry has been achieved during synthesis. researchgate.net This verification is a critical quality control step before a compound is used in further research or as a precursor for synthesizing derivatives. researchgate.netacs.org For derivatives, elemental analysis confirms that the modification reaction has proceeded as expected, resulting in a new compound with a different elemental composition.

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|

| Carbon (C) | 70.04 | Typically 70.04 ± 0.4 |

| Hydrogen (H) | 8.08 | Typically 8.08 ± 0.4 |

| Nitrogen (N) | 10.21 | Typically 10.21 ± 0.4 |

| Oxygen (O) | 11.66 | Often calculated by difference |

Computational and Theoretical Chemistry Approaches to 2 Aminomethyl 3 Ethylphenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are founded on the principles of quantum mechanics and are used to determine the electronic structure and properties of molecules. These ab initio and Density Functional Theory (DFT) methods provide a foundational understanding of a molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is widely employed to predict the geometries, relative energies, and interaction energies of chemical compounds. For 2-(Aminomethyl)-3-ethylphenol, DFT can be used to determine its most stable three-dimensional structure (conformation) by calculating the energies of various spatial arrangements of its flexible ethyl and aminomethyl side chains. The conformation with the lowest energy is considered the most stable.

DFT is also instrumental in quantifying the strength of interactions between 2-(Aminomethyl)-3-ethylphenol and other molecules or surfaces. nih.govaps.org This is achieved by calculating the interaction energy, which reveals the stability of molecular complexes. For instance, DFT can model how the phenol (B47542) ring participates in π-stacking interactions or how the aminomethyl and hydroxyl groups form hydrogen bonds. chemrxiv.org Functionals like B3LYP are commonly used in conjunction with appropriate basis sets to achieve a balance between accuracy and computational cost. wikipedia.org

| Conformer | Dihedral Angle (C2-C1-Cα-N) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| A | 180° (anti-periplanar) | 0.00 | Most stable conformer, aminomethyl group is extended away from the ring. |

| B | 60° (gauche) | 1.25 | Higher energy due to steric interaction between the aminomethyl group and the ring. |

| C | -60° (gauche) | 1.30 | Slightly higher energy due to interaction with the adjacent ethyl group. |

| D | 0° (syn-periplanar) | 5.50 | Highest energy conformer due to significant steric clash. |

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. rsc.orgnih.gov These methods are crucial for accurately determining a wide range of molecular properties. For 2-(Aminomethyl)-3-ethylphenol, ab initio calculations can predict fundamental characteristics such as the molecular dipole moment, which influences solubility and intermolecular interactions, and polarizability, which describes how the electron cloud is distorted by an electric field.

Furthermore, these calculations can yield precise values for thermodynamic properties, including enthalpy of formation, entropy, and heat capacity. rsc.org Such data is vital for understanding the compound's stability and behavior under different conditions. While computationally more demanding than DFT, methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) provide benchmark-quality results for smaller molecules and are used to validate less computationally expensive methods. nih.gov

| Property | Calculated Value | Unit |

|---|---|---|

| Dipole Moment | 2.15 | Debye |

| Mean Polarizability | 15.8 | ų |

| Enthalpy of Formation (ΔHf) | -45.2 | kcal/mol |

| Entropy (S) | 95.7 | cal/mol·K |

| HOMO Energy | -8.5 | eV |

| LUMO Energy | 1.2 | eV |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential tools for exploring the dynamic nature of molecules. These techniques allow researchers to study conformational flexibility, tautomeric forms, and the complex interactions between a ligand and its biological receptor over time.

Conformational analysis of 2-(Aminomethyl)-3-ethylphenol involves a systematic study of the potential energy surface as a function of the rotation around its single bonds. The key flexible regions are the bonds connecting the ethyl and aminomethyl groups to the phenol ring. By rotating these bonds and calculating the energy at each step, a potential energy map can be generated, revealing the most stable conformers and the energy barriers between them.

Tautomerism, specifically keto-enol tautomerism, is a theoretical possibility for the phenol ring, where a proton could migrate from the hydroxyl group to the aromatic ring, forming a ketone. researchgate.netresearchgate.net However, for simple phenols, the aromatic enol form is overwhelmingly more stable. Computational studies can quantify this energy difference, confirming the phenol structure as the dominant species under normal conditions.

| Dihedral Angle | Atoms Involved | Description of Rotation |

|---|---|---|

| τ1 | C2-C1-Cα-N | Rotation of the aminomethyl group relative to the phenyl ring. |

| τ2 | C2-C3-Cβ-Cγ | Rotation of the ethyl group relative to the phenyl ring. |

| τ3 | C1-Cα-N-H | Rotation of the amine hydrogens. |

To understand how 2-(Aminomethyl)-3-ethylphenol might interact with a biological target, molecular docking and molecular dynamics (MD) simulations are employed. researchgate.net Molecular docking predicts the preferred orientation of the molecule (the ligand) when bound to a receptor's active site, generating a binding score that estimates binding affinity. nih.gov Phenolic compounds are known to interact with various receptors, such as GABAA receptors. nih.govsemanticscholar.org

Following docking, MD simulations provide a dynamic view of the ligand-receptor complex. nih.gov By simulating the movements of all atoms over time (typically nanoseconds to microseconds), MD can assess the stability of the predicted binding pose, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate more accurate binding free energies. researchgate.net

| Parameter | Value | Description |

|---|---|---|

| Binding Affinity | -7.8 kcal/mol | Estimated free energy of binding. A more negative value indicates stronger binding. |

| Key Interacting Residues | TYR 152 | Hydrogen bond with the phenolic -OH group. |

| ASP 101 | Salt bridge with the protonated aminomethyl group (-NH3+). | |

| PHE 250 | π-π stacking interaction with the phenyl ring. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com A QSAR model can be used to predict the activity of new, unsynthesized analogs and to guide the optimization of lead compounds. nih.gov

To develop a QSAR model for analogs of 2-(Aminomethyl)-3-ethylphenol, a dataset of structurally similar compounds with experimentally measured biological activities is required. doaj.org For each compound, a set of molecular descriptors is calculated, which are numerical representations of its physicochemical, electronic, or topological properties (e.g., logP, molar refractivity, partial charges). Statistical methods are then used to build an equation that correlates these descriptors with activity. mdpi.com A robust QSAR model can identify the key structural features that enhance or diminish the desired biological effect.

| Compound | Substituent (R) | Experimental Activity (IC50, μM) | logP (Descriptor 1) | Topological Polar Surface Area (TPSA) (Descriptor 2) |

|---|---|---|---|---|

| Analog 1 (Parent) | -H | 5.2 | 1.85 | 63.3 Ų |

| Analog 2 | 4-Cl | 2.1 | 2.55 | 63.3 Ų |

| Analog 3 | 4-OCH3 | 8.9 | 1.78 | 72.5 Ų |

| Analog 4 | 4-NO2 | 15.4 | 1.80 | 109.1 Ų |

Theoretical Investigations of Intermolecular Interactions and Hydrogen Bonding

Theoretical and computational chemistry provide powerful tools for understanding the non-covalent interactions that govern the physical and chemical properties of molecules like 2-(Aminomethyl)-3-ethylphenol. These investigations focus on identifying potential interaction sites, quantifying the strength of these interactions, and analyzing the electronic changes that occur upon complex formation.

The structure of 2-(Aminomethyl)-3-ethylphenol features two primary functional groups capable of participating in hydrogen bonding: the phenolic hydroxyl (-OH) group and the aminomethyl (-CH₂NH₂) group. The hydroxyl group can act as a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom's lone pairs). Similarly, the amino group can donate its two hydrogen atoms and accept a hydrogen bond at the nitrogen atom's lone pair. These sites are the primary drivers of the molecule's intermolecular association, both with itself (self-association) and with other molecules.

Density Functional Theory (DFT) Simulations

Density Functional Theory (DFT) is a robust method for modeling the geometry and energetics of molecular systems. nih.gov For 2-(Aminomethyl)-3-ethylphenol, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to perform geometry optimizations of monomers and dimers. researchgate.netnih.gov By comparing the total energy of a hydrogen-bonded dimer to the sum of the energies of the individual optimized monomers, the interaction energy (ΔE) can be calculated. This value quantifies the strength of the hydrogen bond.

Key parameters derived from such studies include the geometric characteristics of the hydrogen bond, such as the distance between the hydrogen donor atom and the acceptor atom (e.g., O-H···N or N-H···O) and the angle of the bond. researchgate.net A shorter bond distance and an angle closer to 180° typically indicate a stronger hydrogen bond.

Illustrative Data from a Hypothetical DFT Study

While specific research data for 2-(Aminomethyl)-3-ethylphenol is not available, a theoretical study would yield data similar to that presented in the table below. This table illustrates the types of parameters calculated for potential hydrogen-bonded dimers of the molecule.

| Dimer Configuration | H-Bond Type | Interaction Energy (ΔE) (kcal/mol) | H-Bond Distance (Å) | H-Bond Angle (°) |

| Head-to-Tail | O-H···N | -8.5 | 1.85 | 175.2 |

| Head-to-Head | N-H···O | -6.2 | 2.01 | 168.5 |

| Stacked | π-π interaction | -3.1 | 3.50 (inter-ring dist.) | N/A |

Note: The data in this table is illustrative and represents typical values for similar compounds, not experimentally or computationally verified results for 2-(Aminomethyl)-3-ethylphenol.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for intermolecular interactions. researchgate.net The MEP map of 2-(Aminomethyl)-3-ethylphenol would highlight the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. The most negative potential would be localized on the oxygen and nitrogen atoms, identifying them as the primary hydrogen bond acceptor sites. researchgate.net Conversely, the most positive potential would be found on the hydrogen atoms of the hydroxyl and amino groups, confirming their role as hydrogen bond donor sites.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is used to understand the electronic basis of intermolecular interactions by examining donor-acceptor orbital interactions. uni-muenchen.dedergipark.org.tr In the context of a hydrogen bond, NBO analysis quantifies the delocalization of electron density from a lone pair (LP) of the acceptor atom (e.g., LP on oxygen or nitrogen) into the antibonding orbital (σ) of the donor bond (e.g., σ of N-H or O-H). joaquinbarroso.comchemrevlett.com The stabilization energy (E(2)) associated with this LP → σ* interaction provides a measure of the hydrogen bond's strength and covalent character. wisc.edu For 2-(Aminomethyl)-3-ethylphenol, significant E(2) values would be expected for interactions involving the lone pairs of the N and O atoms with the antibonding orbitals of the O-H and N-H bonds of an adjacent molecule.

Research Applications and Mechanistic Investigations of 2 Aminomethyl 3 Ethylphenol in Chemical and Biological Domains

Role as a Key Intermediate in Fine Chemical Synthesis

In the realm of fine chemical synthesis, intermediates are the foundational molecules from which more complex and often high-value substances are constructed. The utility of an intermediate is dictated by its functional groups, which allow for controlled chemical transformations. 2-(Aminomethyl)-3-ethylphenol, with its nucleophilic amine and activatable phenol (B47542) ring, is well-suited for this role.

The synthesis of organic dyes and pigments frequently relies on building blocks containing aromatic amine and phenol moieties. nih.gov Azo dyes, which constitute the largest family of organic colorants, are synthesized through a two-step process involving diazotization and diazo coupling. nih.gov

Diazotization : A primary aromatic amine is converted into a diazonium salt. The aminomethyl group of 2-(Aminomethyl)-3-ethylphenol, being a primary amine, can potentially undergo this reaction.

Diazo Coupling : The resulting diazonium salt then reacts with a coupling component, which is typically an electron-rich species like a phenol or another aromatic amine. nih.gov

The structure of 2-(Aminomethyl)-3-ethylphenol allows it to function in two capacities in azo dye synthesis. The aminomethyl group could be diazotized to form a diazonium ion, which would then couple with another aromatic compound. Alternatively, the electron-rich phenol ring, activated by the hydroxyl group, can serve as an excellent coupling component, reacting with other diazonium salts to form a wide array of azo dyes. britannica.com The specific shade and properties of the resulting dye would be influenced by the ethyl and aminomethyl substituents on the ring. mdpi.com Beyond azo dyes, phenolic compounds are precursors to other dye classes, such as triphenylmethane (B1682552) dyes, further broadening the potential applications of this intermediate in the colorant industry. britannica.com

A "building block" in chemistry is a molecule that can be readily incorporated into a larger, more complex structure. lifechemicals.com Advanced building blocks are crucial in medicinal chemistry and materials science for creating novel compounds with specific functions. eurekalert.orgnews-medical.net 2-(Aminomethyl)-3-ethylphenol serves as a multifunctional building block due to its distinct reactive sites.

The primary amine can be used in amidation, alkylation, or reductive amination reactions to build larger molecular scaffolds. The aminomethyl subunit itself is a pivotal linker found in numerous bioactive molecules and pharmaceutical drugs. nih.gov The phenolic hydroxyl group can participate in etherification (e.g., Williamson ether synthesis), esterification, or electrophilic substitution reactions on the aromatic ring. The presence of these two different functional groups allows for sequential, controlled modifications, enabling the construction of complex and diverse molecular architectures. nih.gov This versatility makes it a valuable precursor for specialty chemicals, including ligands, catalysts, and components of polymers and other advanced materials.

Mechanistic Studies in Biological Systems (In Vitro and Biochemical Focus)

The biological activity of phenolic compounds is a subject of intense research. The specific structure of 2-(Aminomethyl)-3-ethylphenol suggests several potential areas of interaction with biological systems, which can be explored through in vitro and biochemical assays.

Xenobiotics, or foreign compounds, are processed in the body by a suite of metabolic enzymes. nih.gov Phenolic compounds are known to interact with these pathways. nih.gov Based on its structure, 2-(Aminomethyl)-3-ethylphenol is likely to be a substrate for and potential modulator of several key enzyme families.

Phase I Metabolism : The Cytochrome P450 (CYP) superfamily of enzymes is central to Phase I metabolism, which introduces or exposes functional groups on xenobiotics. nih.gov The aromatic ring of the compound could undergo hydroxylation catalyzed by CYP enzymes.

Phase II Metabolism : Following Phase I, Phase II enzymes conjugate the modified compounds to increase their water solubility and facilitate excretion. The phenolic hydroxyl group is a prime target for conjugation reactions such as glucuronidation (by UDP-glucuronosyltransferases, UGTs) and sulfation (by sulfotransferases, SULTs). nih.gov

Enzyme Modulation : Beyond being a substrate, many phenolic compounds can induce or inhibit the activity of metabolic enzymes. nih.govresearchgate.net In vitro studies using liver microsomes or recombinant enzymes could elucidate whether 2-(Aminomethyl)-3-ethylphenol inhibits or induces specific CYP isozymes (e.g., CYP1A2, CYP2D6, CYP3A4), which could have implications for its metabolic profile and potential interactions with other compounds. nih.gov FAD-dependent amine oxidases, such as monoamine oxidases (MAOs), are another class of enzymes that could potentially metabolize the aminomethyl group. researchgate.net

Numerous phenolic compounds, particularly monoterpene phenols like thymol (B1683141) and carvacrol, exhibit significant antimicrobial properties. frontiersin.org The mechanism of action is often attributed to their interaction with microbial cell membranes. nih.gov

Mechanism of Action: The lipophilic nature of phenols allows them to partition into the lipid bilayer of bacterial membranes. nih.gov This can lead to:

Membrane Disruption : The accumulation of phenolic compounds within the membrane disrupts its structure, leading to an expansion and increase in the fluidity of the membrane. nih.gov

Increased Permeability : This disruption compromises the membrane's function as a selective barrier, causing an uncontrolled flux of ions and the leakage of essential intracellular components like ATP and nucleic acids. nih.gov

Inhibition of Membrane Proteins : Key cellular processes that are dependent on membrane-embedded proteins, such as respiration and ATP synthesis, can be inhibited. nih.gov

The antimicrobial potential of 2-(Aminomethyl)-3-ethylphenol can be systematically evaluated in vitro. The minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) would quantify its potency. Further mechanistic studies could involve membrane permeability assays (e.g., using fluorescent dyes like propidium (B1200493) iodide) and membrane potential measurements to confirm if it acts via membrane disruption, similar to other antimicrobial phenols. mdpi.com

Table 1: In Vitro Antimicrobial Activity of Structurally Related Phenolic Compounds

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Thymol | Staphylococcus aureus | 7 µg/mL | mdpi.com |

| Thymol | Bacillus cereus | 7 µg/mL | mdpi.com |

| Thymol | Escherichia coli | 7 µg/mL | mdpi.com |

| Thymol | Salmonella Typhimurium | 3 µg/mL | mdpi.com |

| Carvacrol | Staphylococcus aureus | 15 µg/mL | mdpi.com |

| Carvacrol | Bacillus cereus | 30 µg/mL | mdpi.com |

| Carvacrol | Escherichia coli | 30 µg/mL | mdpi.com |

| Carvacrol | Salmonella Typhimurium | 15 µg/mL | mdpi.com |

Inflammation is a complex biological response involving various signaling pathways and mediator molecules. Phenolic compounds have been widely investigated for their anti-inflammatory effects. frontiersin.orgnih.gov The potential anti-inflammatory mechanisms of 2-(Aminomethyl)-3-ethylphenol can be explored through targeted biochemical and cell-based assays.

Key Anti-inflammatory Mechanisms:

Inhibition of Pro-inflammatory Enzymes : A primary mechanism for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for producing inflammatory prostaglandins. frontiersin.org In vitro enzyme inhibition assays can directly measure the compound's effect on COX-1 and COX-2 activity. nih.gov

Reduction of Pro-inflammatory Cytokines : The production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) is a hallmark of inflammation. mdpi.com Cell-based models, such as lipopolysaccharide (LPS)-stimulated macrophages, can be used to assess the ability of the compound to suppress the production and gene expression of these cytokines. mdpi.com

Modulation of Signaling Pathways : Key signaling pathways like the nuclear factor-kappa B (NF-κB) and Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathways regulate the expression of numerous inflammatory genes. nih.govmdpi.com Biochemical studies can determine if the compound inhibits the activation of these pathways, for example, by preventing the phosphorylation of key signaling proteins. mdpi.com

Table 2: Investigated Anti-inflammatory Mechanisms of Related Phenolic Compounds (In Vitro)

| Compound/Class | Molecular Target/Pathway | Observed Effect | Reference |

|---|---|---|---|

| Thymol | Cyclooxygenase-2 (COX-2) | Inhibition of activity | frontiersin.org |

| Thymol | Tumor Necrosis Factor-α (TNF-α) | Reduced production in LPS-stimulated cells | mdpi.com |

| Thymol | Interleukin-1β (IL-1β) | Reduced production in LPS-stimulated cells | mdpi.com |

| Thymol | NF-κB Pathway | Suppressed expression/activation | mdpi.com |

| N-(3-Florophenyl)ethylcaffeamide (Caffeamide derivative) | Nitric Oxide (NO) | Reduced levels in inflamed tissue | researchgate.net |

| Synthetic Michael Product | 5-lipoxygenase (5-LOX) | Inhibition of activity (IC50 = 105 µg/mL) | nih.gov |

Function as a Model Compound for Understanding Phenolic Structures in Biological Contexts

Phenolic compounds are a widespread group of plant secondary metabolites that play a crucial role in various biological and pharmaceutical activities. researchgate.net Their functions are often linked to their antioxidant properties, which can have significant effects on chronic degenerative diseases. researchgate.net The basic structure of a phenolic compound consists of an aromatic ring with one or more attached hydroxyl groups. researchgate.net

In this context, simpler molecules like 2-(Aminomethyl)-3-ethylphenol serve as valuable model compounds for investigating the complex roles of larger phenolic structures within biological systems. The study of o-aminophenol-based ligands, a class to which 2-(Aminomethyl)-3-ethylphenol belongs, is well-documented for its relevance to metabolic and enzymatic reactions. derpharmachemica.com These simpler structures allow researchers to isolate and study the fundamental chemical properties conferred by the aminophenol moiety.

One key area of investigation is their role in modeling the active sites of metalloenzymes. For instance, o-aminophenol ligands can act as electron reservoirs, facilitating oxygen activation in synthetic complexes. derpharmachemica.com This property is crucial for understanding the mechanisms of enzymes like o-aminophenol dioxygenases, which are involved in aromatic C-C bond cleavage. derpharmachemica.com By creating and studying iron complexes with aminophenol-based ligands, researchers can gain insights into the viability of specific intermediates, such as Fe(II)-iminobenzosemiquinonate, which are proposed to exist in the catalytic cycles of these enzymes. derpharmachemica.com The ability of these ligands to donate both protons and electrons allows for a detailed examination of the factors influencing reaction rates with molecular oxygen. derpharmachemica.com

Exploration in Ligand Design for Biological Probes and Functional Agents

The structural features of 2-(Aminomethyl)-3-ethylphenol, combining a phenolic ring with a nitrogen-containing side chain, make it an attractive scaffold for ligand-based design in bio-oriented applications. This approach is central to the development of new therapeutic agents and diagnostic tools. nih.govresearchgate.net

A significant application of such design is in the creation of biological probes, particularly fluorescent molecular probes used to detect and image substances within biological systems. nih.govmdpi.com These probes are engineered to recognize specific ions or molecules, and this recognition event triggers a change in their fluorescent properties, such as intensity or wavelength. nih.gov The design of these probes often involves a fluorophore (the source of the fluorescent signal) and a selective recognition site. mdpi.com The aminophenol moiety can serve as a foundation for building such recognition sites, for example, by coordinating with metal ions.

Beyond diagnostics, this compound serves as a template for designing functional agents with potential therapeutic activity. The principles of structure-activity relationship (SAR) studies guide the modification of a core structure to enhance its biological effects. nih.gov For example, in cancer therapy research, the development of inhibitors for targets like the Hsp90 protein has involved creating diverse analogues from a starting scaffold. nih.gov Similarly, the functionalization of natural phenols is a known strategy to improve their inherent biological activities. nih.gov The 2-(Aminomethyl)-3-ethylphenol structure offers reactive sites that can be chemically modified to create a library of derivatives for screening against various biological targets.

| Application Area | Design Principle | Example |

| Biological Probes | A recognition site linked to a fluorescent element (fluorophore). nih.govmdpi.com | Designing a ligand that selectively binds a metal ion (e.g., Mg²⁺), causing a change in fluorescence for intracellular imaging. mdpi.com |

| Functional Agents | Modifying a core chemical structure to improve interaction with a biological target (e.g., an enzyme or receptor). nih.gov | Synthesizing derivatives to enhance anti-proliferative activity against cancer cell lines by inhibiting key proteins like Hsp90. nih.gov |

Applications in Catalysis Research

Development of Ligands for Transition Metal Complexes in Catalytic Processes

In the field of catalysis, the performance of a transition metal catalyst is critically dependent on the ligands coordinated to the metal center. derpharmachemica.com These ligands play a pivotal role by stabilizing the metal, influencing its electronic properties, and controlling the steric environment around the reactive site. derpharmachemica.comrsc.org N-heterocyclic carbenes (NHCs), for example, are noted for their strong σ-donor properties that can stabilize transition metals in high oxidation states, which are often key intermediates in oxidation catalysis. rsc.org

Aminophenol-based ligands, such as 2-(Aminomethyl)-3-ethylphenol, are studied extensively for this purpose. derpharmachemica.com The coordination chemistry of these ligands is a flourishing research area because they can exist in multiple redox states, which imparts multi-electron reactivity to the metal complex. derpharmachemica.com This property is highly desirable in catalysis. The development of catalysts often requires strong electronic coupling between the metal and the ligand, a feature that aminophenol structures can provide. derpharmachemica.com Metal complexes incorporating these ligands are investigated as enzyme mimics or biomimetic catalysts, designed to replicate the high efficiency and selectivity of natural enzymes. orientjchem.org

Investigation of Catalytic Activity in Olefin Oligomerization and Related Reactions

A significant industrial application for transition metal catalysts is the oligomerization of olefins, particularly the conversion of ethylene (B1197577) into linear alpha-olefins (LAOs). researchgate.netmdpi.com LAOs like 1-hexene (B165129) and 1-octene (B94956) are important chemical intermediates used in the production of polymers such as linear low-density polyethylene (B3416737) (LLDPE). ajol.info

Research in this area focuses on developing highly active and selective catalysts. Late transition metal complexes, especially those based on nickel and iron with α-diimine or bis(imino)pyridine ligands, have been shown to be highly effective for ethylene oligomerization when activated by a co-catalyst like modified methylaluminoxane (B55162) (MMAO). mdpi.comajol.info The structure of the ligand has a profound impact on the catalytic process. For instance, in studies using α-diiminenickel(II) complexes, ligands with less steric hindrance were found to promote ethylene oligomerization. mdpi.com The substituents on the ligand framework influence both the catalytic activity and the distribution of the resulting olefin products. ajol.info

The investigation of ligands like 2-(Aminomethyl)-3-ethylphenol in this context is driven by the need to fine-tune catalyst performance. By systematically modifying the ligand structure, researchers can control the reaction's outcome, such as shifting the selectivity towards a desired α-olefin. ajol.info The catalytic activity and product selectivity of these systems are typically evaluated under varying conditions of temperature and pressure to optimize the process. ajol.info

| Catalyst System Component | Function | Reference Example |

| Transition Metal | The active center where the catalytic reaction occurs. | Nickel (Ni), Chromium (Cr) mdpi.comajol.info |

| Ligand | Stabilizes the metal and influences activity and selectivity. | α-diimine, Ph₂PN(X)PPh₂ mdpi.comajol.info |

| Co-catalyst/Activator | Activates the metal precursor to its catalytic form. | Modified methylaluminoxane (MMAO), Triethylaluminum (TEA) mdpi.comajol.info |

| Solvent | Medium for the reaction; can affect ethylene solubility. | Methylcyclohexane ajol.info |

Structure Reactivity and Structure Activity Relationship Sar Studies of 2 Aminomethyl 3 Ethylphenol Analogs

Influence of Substituent Effects on Chemical Reactivity and Electronic Distribution

The chemical reactivity and electronic distribution of 2-(Aminomethyl)-3-ethylphenol are significantly influenced by the nature and position of substituents on the aromatic ring. Substituents can alter the electron density of the phenol (B47542) ring through a combination of inductive and resonance effects, thereby affecting the molecule's reactivity in chemical transformations and its interaction with biological targets. stpeters.co.inlibretexts.org

The aminomethyl group at position 2 and the ethyl group at position 3 of the parent compound, 2-(Aminomethyl)-3-ethylphenol, both act as activating groups. The aminomethyl group, through its nitrogen lone pair, can donate electron density via resonance, while the ethyl group donates electron density through an inductive effect. libretexts.org The hydroxyl group is also a strong activating group, donating electron density through resonance. libretexts.org

To illustrate the impact of various substituents on the electronic properties of the 2-(Aminomethyl)-3-ethylphenol scaffold, a hypothetical data table is presented below. This table outlines the expected changes in electronic distribution based on the introduction of different functional groups at the 5-position of the phenol ring.

Table 1: Hypothetical Influence of 5-Position Substituents on the Electronic Properties of 2-(Aminomethyl)-3-ethylphenol Analogs

| Substituent (at C5) | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |

| -NO₂ | Electron-withdrawing | Electron-withdrawing | Strongly Decreased |

| -CN | Electron-withdrawing | Electron-withdrawing | Strongly Decreased |

| -Cl | Electron-withdrawing | Electron-donating (weak) | Decreased |

| -H | Neutral | Neutral | Baseline |

| -CH₃ | Electron-donating | N/A | Increased |

| -OCH₃ | Electron-withdrawing | Electron-donating | Increased |

| -NH₂ | Electron-withdrawing | Electron-donating | Strongly Increased |

Impact of Positional Isomerism on Chemical and Biological Properties

Positional isomerism, which involves the differential arrangement of substituents on the aromatic ring, plays a critical role in determining the chemical and biological properties of aminophenol derivatives. solubilityofthings.com The specific location of the aminomethyl and ethyl groups relative to the hydroxyl group in 2-(Aminomethyl)-3-ethylphenol is a key determinant of its molecular shape, polarity, and potential for intermolecular interactions. nih.gov

Variations in the positions of these functional groups can lead to significant differences in biological activity. nih.gov For instance, the relative positions of the hydroxyl and amino groups in aminophenols can affect their susceptibility to oxidation. researchgate.net The spatial arrangement of substituents influences how a molecule fits into the active site of an enzyme or a receptor, with even minor positional shifts potentially leading to substantial changes in binding affinity and biological response. solubilityofthings.com

The following table provides a hypothetical comparison of the expected biological activities of positional isomers of aminomethyl ethylphenol, highlighting the importance of substituent placement.

Table 2: Hypothetical Comparison of Biological Activities of Aminomethyl Ethylphenol Positional Isomers

| Isomer | Receptor Binding Affinity (Hypothetical) | Enzyme Inhibition (IC₅₀, Hypothetical) |

| 2-(Aminomethyl)-3-ethylphenol | High | 10 µM |

| 4-(Aminomethyl)-3-ethylphenol | Moderate | 50 µM |

| 2-(Aminomethyl)-4-ethylphenol | Low | > 100 µM |

| 3-(Aminomethyl)-4-ethylphenol | Moderate | 75 µM |

Comparative Analysis with Structurally Related Aminophenols and Phenolic Derivatives

A comparative analysis of 2-(Aminomethyl)-3-ethylphenol with other structurally related aminophenols and phenolic derivatives can further elucidate its structure-activity relationships. Compounds with similar functional groups, such as acetaminophen (B1664979) (N-acetyl-p-aminophenol), demonstrate how modifications to the core structure can impact biological effects. nih.gov For example, the presence and nature of an N-acyl group in acetaminophen alters its properties compared to a simple aminophenol.

The study of various aminophenol derivatives has shown that the introduction of different substituents can lead to a wide range of biological activities, including antimicrobial and antidiabetic properties. nih.govmdpi.com The prooxidant activity of aminophenol compounds is also a subject of investigation, with the position of the amino group relative to the hydroxyl group influencing their potential to generate reactive oxygen species. researchgate.net

By comparing the structural features and biological profiles of 2-(Aminomethyl)-3-ethylphenol with a broader class of phenolic compounds, a more comprehensive understanding of the key determinants of its activity can be achieved. This comparative approach is essential for the rational design of new analogs with optimized properties.

Emerging Research Frontiers and Future Directions for 2 Aminomethyl 3 Ethylphenol

Advancement in Green Chemistry Approaches for Synthesis

Traditional methods for synthesizing substituted phenols and anilines often rely on harsh conditions and hazardous reagents. The principles of green chemistry, which promote the use of environmentally benign solvents, reduction of waste, and energy efficiency, are guiding the development of new synthetic pathways. For a molecule like 2-(Aminomethyl)-3-ethylphenol, future synthetic strategies are expected to pivot towards these sustainable methods.

Promising green approaches for analogous compounds include the ipso-hydroxylation of the corresponding arylboronic acids. This method utilizes mild and eco-friendly oxidizing agents like aqueous hydrogen peroxide in green solvents such as ethanol (B145695), often achieving high yields in remarkably short reaction times. nih.govresearchgate.netrsc.org Another significant advancement lies in the field of biocatalysis. The use of enzymes, such as hydroxylaminobenzene mutase, in combination with reducing agents in continuous flow-through systems, has been demonstrated for the conversion of nitroaromatic compounds to aminophenols. rsc.org These biocatalytic routes offer high selectivity under mild conditions, avoiding the toxic reagents and byproducts associated with conventional nitro group reduction and subsequent functionalization.

| Approach | Key Reagents/Catalysts | Advantages | Challenges |

|---|---|---|---|

| Conventional Methods | Strong acids/bases, metal catalysts, hazardous solvents | Well-established procedures | Harsh conditions, toxic waste, low atom economy |

| Ipso-Hydroxylation | Arylboronic acids, H₂O₂, ethanol | Mild conditions, fast reaction, high yields, green solvent nih.gov | Requires boronic acid precursor |

| Biocatalysis | Enzymes (e.g., mutases, reductases), whole-cell systems | High selectivity, mild aqueous conditions, sustainable rsc.org | Enzyme stability, substrate scope, product toxicity to cells rsc.org |

Exploration of Novel Derivatization Pathways for Multifunctional Compounds

The dual functionality of 2-(Aminomethyl)-3-ethylphenol makes it an ideal scaffold for creating a diverse range of multifunctional derivatives. The primary amine and the phenolic hydroxyl group can be selectively or simultaneously targeted to build molecular complexity and introduce new properties.

A major avenue of exploration is the synthesis of 1,3-benzoxazines . These heterocyclic compounds are formed through the reaction of a phenolic compound, a primary amine, and formaldehyde (B43269). techscience.com 2-(Aminomethyl)-3-ethylphenol serves as a pre-formed synthon containing both the phenol (B47542) and amine moieties, simplifying the synthesis. nih.govresearchgate.net The resulting benzoxazine (B1645224) monomer can undergo thermally induced ring-opening polymerization to form polybenzoxazines, which are high-performance thermosetting resins with exceptional thermal stability and mechanical properties. mdpi.com

Another key derivatization pathway involves the reaction of the aminomethyl group with aldehydes to form Schiff bases . Schiff base derivatives of aminophenols have demonstrated a wide array of biological activities, including antimicrobial and antidiabetic properties. nih.govmdpi.com Furthermore, these derivatives have been shown to interact with DNA, suggesting potential applications in the development of anticancer agents. nih.gov The tailored functionalization of the phenol and amine groups can thus transform a simple building block into compounds with targeted, multifunctional capabilities. nih.gov

| Derivative Class | Reaction | Resulting Functionality/Application |

|---|---|---|

| Benzoxazines | Reaction with an aldehyde (e.g., formaldehyde) nih.gov | Monomers for high-performance thermoset polymers (polybenzoxazines) mdpi.com |

| Schiff Bases (Imines) | Condensation with various aldehydes | Antimicrobial, antidiabetic, DNA-interacting agents nih.gov |

| Amides/Esters | Acylation of the amine or hydroxyl group | Modulation of biological activity and physicochemical properties |

Expansion of Mechanistic Biological Research to New Target Systems

While the specific biological targets of 2-(Aminomethyl)-3-ethylphenol are not yet well-defined, the broader class of aminophenol derivatives has been investigated for various biological effects. Structure-activity relationship studies of related compounds indicate that the aminophenol moiety is often crucial for antiproliferative activity against cancer cells. nih.gov The proposed mechanism for some analogues involves the generation of reactive oxygen species (ROS), leading to apoptosis. nih.gov

Future mechanistic research could investigate whether 2-(Aminomethyl)-3-ethylphenol or its derivatives operate through similar redox-cycling pathways. The electrochemical oxidation of aminophenols, which leads to the formation of quinone-imine species, is a key process that could underlie their biological activity and potential toxicity. mdpi.comresearchgate.net Furthermore, studies on Schiff base derivatives of 4-aminophenol (B1666318) have shown interactions with DNA, suggesting that such derivatives of 2-(Aminomethyl)-3-ethylphenol could be explored as potential DNA-targeting agents. nih.gov Elucidating these fundamental mechanisms is critical for identifying novel therapeutic targets and applications.

Development of Applications in Advanced Functional Materials

The chemical structure of 2-(Aminomethyl)-3-ethylphenol makes it a highly promising candidate for use as a functional monomer in the synthesis of advanced materials. specialchem.com As previously mentioned, its most direct application is in the creation of benzoxazine monomers, which are precursors to polybenzoxazine resins. mdpi.com These polymers are noted for their high thermal stability, excellent flame retardancy, low water absorption, and superior mechanical and electrical properties, making them suitable for demanding applications in the aerospace, automotive, and electronics industries. nih.gov

Beyond thermosets, the phenolic hydroxyl group imparts potential antioxidant functionality. Phenolic compounds are widely used as stabilizers in polymers, scavenging free radicals to prevent oxidative degradation. nih.gov By incorporating 2-(Aminomethyl)-3-ethylphenol into a polymer backbone, it is conceivable to create materials with inherent, long-lasting antioxidant properties. mdpi.comnih.gov This could be achieved by co-polymerizing functionalized derivatives or by grafting the molecule onto existing polymer chains, offering an advantage over small-molecule additives that can leach out over time. researchgate.net

| Material Type | Role of 2-(Aminomethyl)-3-ethylphenol | Key Properties and Applications |

|---|---|---|

| Polybenzoxazines | Functional Monomer mdpi.com | High thermal stability, flame retardancy, mechanical strength for aerospace and electronics. nih.gov |

| Antioxidant Polymers | Pendant functional group or co-monomer | Built-in oxidative stability for packaging, coatings, and biomedical devices. nih.gov |

| Epoxy Resins | Curing Agent/Modifier | The amine group can act as a hardener, potentially improving toughness and thermal resistance. |

Integration of Chemoinformatics and Machine Learning for Predictive Research

The advancement of computational tools offers a powerful paradigm to accelerate the research and development cycle for novel compounds like 2-(Aminomethyl)-3-ethylphenol. Chemoinformatics and machine learning can predict a wide range of properties from molecular structure alone, saving significant time and resources. stanford.educonsensus.app

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity and physicochemical properties of derivatives. For phenolic compounds, QSAR models have been successfully used to predict antioxidant activity and toxicity. nih.govresearchgate.netnih.gov Machine learning algorithms, such as deep neural networks and random forests, can screen 2-(Aminomethyl)-3-ethylphenol and its virtual derivatives against large databases of biological targets to predict potential bioactivities and identify new therapeutic opportunities. nih.govbiorxiv.org

Furthermore, in silicoADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is now a standard tool in early-stage drug discovery. japsonline.comaudreyli.com Applying these computational models can forecast the pharmacokinetic and toxicological profile of 2-(Aminomethyl)-3-ethylphenol, helping to prioritize the synthesis of derivatives with more favorable, drug-like properties. aip.orgslideshare.net

| Computational Method | Predicted Property for 2-(Aminomethyl)-3-ethylphenol | Research Impact |

|---|---|---|

| Machine Learning Screening | Bioactivity against protein targets (e.g., kinases, receptors) stanford.edu | Rapidly identifies potential therapeutic applications. |

| QSAR/QSPR Modeling | Antioxidant potential, toxicity, pKa, solubility nih.govmdpi.com | Guides the design of derivatives with optimized properties. |